ABA-Responsive Gene Expression Inhibition
DFPM inhibits ABA induction of endogenous gene expression in a dose-dependent manner with distinct IC50 values, providing a quantitative baseline that direct ABA receptor antagonists do not share. Unlike receptor-level antagonists (e.g., Antabactin with picomolar Kd), DFPM acts downstream of PYR/RCAR perception and SnRK2 activation [1].
RAB18 IC50 1.5 µM
| Evidence Dimension | Inhibition of ABA-induced gene expression (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 μM (RD29B promoter); IC50 = 1.5 μM (RAB18 promoter) |
| Comparator Or Baseline | Antabactin (ABA receptor antagonist): Kd in picomolar range (no gene expression IC50 reported under same conditions) |
| Quantified Difference | DFPM IC50 is in the low micromolar range; receptor antagonists operate at sub-nanomolar receptor binding. DFPM does not compete at the receptor level. |
| Conditions | Arabidopsis thaliana seedlings; pRAB18::GFP and endogenous RD29B/RAB18 promoter assays |
Why This Matters
For procurement, DFPM is the appropriate choice when investigating immune-mediated ABA signaling disruption rather than direct receptor antagonism.
- [1] Kim TH, et al. Chemical genetics reveals negative regulation of abscisic acid signaling by a plant immune response pathway. Curr Biol. 2011;21(11):990-7. View Source
